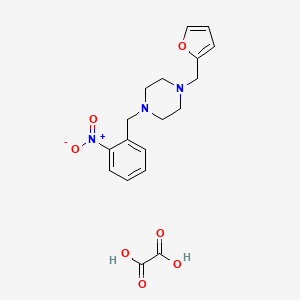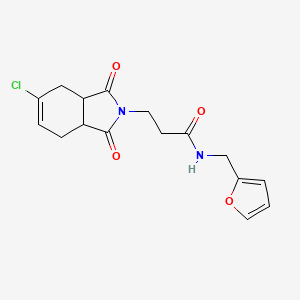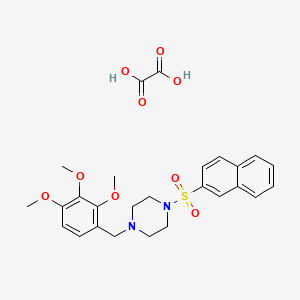
2-(3-hydroxypropyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-(3-hydroxypropyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as HPP-10, is a novel compound that has attracted attention in the scientific community due to its potential applications in various fields. HPP-10 is a cyclic imide compound that contains a tetrahydroisoindole ring system, which has been shown to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 2-(3-hydroxypropyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. This compound has been found to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. In addition, this compound has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular stress responses.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in cells and animals. In addition to its anti-inflammatory, anti-tumor, and neuroprotective effects, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been found to reduce lipid accumulation in the liver and improve lipid metabolism in animal models of non-alcoholic fatty liver disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-hydroxypropyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its relatively high yield of synthesis. In addition, this compound has been shown to have low toxicity in cells and animals, making it a relatively safe compound to work with. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(3-hydroxypropyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One area of interest is the development of this compound as a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the exploration of the mechanism of action of this compound, which may provide insights into the development of new drugs for various diseases. Finally, the development of new synthesis methods for this compound may lead to the production of more efficient and cost-effective methods for preparing this compound.
Applications De Recherche Scientifique
2-(3-hydroxypropyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In particular, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages and microglia. This suggests that this compound may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
In addition, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. This anti-tumor effect is thought to be due to the ability of this compound to induce apoptosis, or programmed cell death, in cancer cells.
Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been found to protect neurons from oxidative stress and inflammation, which are thought to contribute to the development of these diseases.
Propriétés
IUPAC Name |
2-(3-hydroxypropyl)-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c25-15-7-14-24-22(26)20-18(16-8-3-1-4-9-16)12-13-19(21(20)23(24)27)17-10-5-2-6-11-17/h1-6,8-13,18-21,25H,7,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWODDVHRFFROSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CC(C3C2C(=O)N(C3=O)CCCO)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,4-dichlorophenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3940984.png)

![[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3940995.png)

![methyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3941021.png)
![4-chloro-2-{1-[(1-propyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3941029.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzyl)piperazine](/img/structure/B3941032.png)
![methyl 4-(5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B3941035.png)
![N-[2-(4-methoxyphenoxy)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B3941040.png)
![4-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3941045.png)

![4-[(2-hydroxy-3-methoxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3941053.png)

![methyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3941079.png)